1-Octanamine, N,N-dibutyl-
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Overview
Description
1-Octanamine, N,N-dibutyl- is an organic compound with the molecular formula C16H35N. It is a tertiary amine, meaning it has three alkyl groups attached to the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Octanamine, N,N-dibutyl- can be synthesized through the alkylation of octan-1-amine with butyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of butyl halides to form the desired product .
Industrial Production Methods
In industrial settings, 1-Octanamine, N,N-dibutyl- can be produced through catalytic amination of octan-1-amine with butyl alcohols in the presence of hydrogen and a suitable catalyst. This method offers high yields and is cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Octanamine, N,N-dibutyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines or primary amines under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Alkyl halides and strong bases like sodium hydride are typically employed.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Quaternary ammonium salts
Scientific Research Applications
1-Octanamine, N,N-dibutyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various amine derivatives.
Biology: The compound is utilized in the study of amine metabolism and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of 1-Octanamine, N,N-dibutyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. It may also modulate the activity of enzymes by binding to their active sites, thereby influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyloctan-1-amine
- N,N-Diethyloctan-1-amine
- N,N-Dibutylhexan-1-amine
Uniqueness
1-Octanamine, N,N-dibutyl- is unique due to its specific alkyl chain length and branching, which confer distinct physicochemical properties and reactivity. Compared to similar compounds, it offers a balance of hydrophobicity and steric hindrance, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
41145-51-1 |
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Molecular Formula |
C16H35N |
Molecular Weight |
241.46 g/mol |
IUPAC Name |
N,N-dibutyloctan-1-amine |
InChI |
InChI=1S/C16H35N/c1-4-7-10-11-12-13-16-17(14-8-5-2)15-9-6-3/h4-16H2,1-3H3 |
InChI Key |
PMDQHLBJMHXBAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCC)CCCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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